molecular formula C18H11ClIN3O5 B10895210 N'-{(E)-[5-(2-chloro-5-nitrophenyl)furan-2-yl]methylidene}-3-hydroxy-4-iodobenzohydrazide

N'-{(E)-[5-(2-chloro-5-nitrophenyl)furan-2-yl]methylidene}-3-hydroxy-4-iodobenzohydrazide

Cat. No.: B10895210
M. Wt: 511.7 g/mol
InChI Key: SWQXGMNZEFOFBS-ZVBGSRNCSA-N
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Description

“N’~1~-{(E)-1-[5-(2-CHLORO-5-NITROPHENYL)-2-FURYL]METHYLIDENE}-3-HYDROXY-4-IODOBENZOHYDRAZIDE” is a complex organic compound that features a combination of aromatic rings, halogen substituents, and nitro groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of “N’~1~-{(E)-1-[5-(2-CHLORO-5-NITROPHENYL)-2-FURYL]METHYLIDENE}-3-HYDROXY-4-IODOBENZOHYDRAZIDE” typically involves the following steps:

    Formation of the Furyl Aldehyde Intermediate: The initial step involves the synthesis of the furyl aldehyde intermediate by reacting 5-(2-chloro-5-nitrophenyl)-2-furan with an appropriate aldehyde under acidic or basic conditions.

    Condensation Reaction: The furyl aldehyde intermediate is then subjected to a condensation reaction with 3-hydroxy-4-iodobenzohydrazide in the presence of a suitable catalyst to form the final product.

Industrial Production Methods

Industrial production of this compound may involve optimization of the reaction conditions to maximize yield and purity. This could include the use of continuous flow reactors, high-throughput screening of catalysts, and advanced purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the hydroxyl and furyl groups, leading to the formation of various oxidized derivatives.

    Reduction: Reduction of the nitro group to an amine is a common reaction, which can be achieved using reducing agents such as hydrogen gas in the presence of a catalyst or metal hydrides.

    Substitution: Halogen substituents (chlorine and iodine) can be replaced by other groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate, chromium trioxide, or other strong oxidizing agents.

    Reduction: Hydrogen gas with a palladium catalyst, sodium borohydride, or lithium aluminum hydride.

    Substitution: Sodium iodide in acetone (Finkelstein reaction), or other nucleophiles under appropriate conditions.

Major Products

    Oxidized Derivatives: Various carboxylic acids, ketones, or aldehydes.

    Reduced Derivatives: Amines or hydroxylamines.

    Substituted Products: Compounds with different halogen or functional group substitutions.

Scientific Research Applications

Chemistry

    Synthesis of Complex Molecules: Used as a building block in the synthesis of more complex organic molecules.

    Catalysis: Potential use as a ligand in catalytic reactions.

Biology

    Biological Activity: Investigated for potential antimicrobial, anticancer, or anti-inflammatory properties.

Medicine

    Drug Development: Explored as a lead compound in the development of new pharmaceuticals.

Industry

    Materials Science:

Mechanism of Action

The mechanism of action of “N’~1~-{(E)-1-[5-(2-CHLORO-5-NITROPHENYL)-2-FURYL]METHYLIDENE}-3-HYDROXY-4-IODOBENZOHYDRAZIDE” depends on its specific application. For example, if used as an antimicrobial agent, it may inhibit bacterial growth by interfering with cell wall synthesis or protein function. In medicinal applications, it may interact with specific molecular targets such as enzymes or receptors, modulating their activity and leading to therapeutic effects.

Comparison with Similar Compounds

Similar Compounds

  • N’~1~-{(E)-1-[5-(2-BROMO-5-NITROPHENYL)-2-FURYL]METHYLIDENE}-3-HYDROXY-4-IODOBENZOHYDRAZIDE
  • N’~1~-{(E)-1-[5-(2-CHLORO-5-NITROPHENYL)-2-THIENYL]METHYLIDENE}-3-HYDROXY-4-IODOBENZOHYDRAZIDE

Uniqueness

The unique combination of substituents in “N’~1~-{(E)-1-[5-(2-CHLORO-5-NITROPHENYL)-2-FURYL]METHYLIDENE}-3-HYDROXY-4-IODOBENZOHYDRAZIDE” imparts distinct chemical and physical properties, making it a valuable compound for specific applications. Its structural features may confer enhanced biological activity or improved stability compared to similar compounds.

Properties

Molecular Formula

C18H11ClIN3O5

Molecular Weight

511.7 g/mol

IUPAC Name

N-[(E)-[5-(2-chloro-5-nitrophenyl)furan-2-yl]methylideneamino]-3-hydroxy-4-iodobenzamide

InChI

InChI=1S/C18H11ClIN3O5/c19-14-4-2-11(23(26)27)8-13(14)17-6-3-12(28-17)9-21-22-18(25)10-1-5-15(20)16(24)7-10/h1-9,24H,(H,22,25)/b21-9+

InChI Key

SWQXGMNZEFOFBS-ZVBGSRNCSA-N

Isomeric SMILES

C1=CC(=C(C=C1C(=O)N/N=C/C2=CC=C(O2)C3=C(C=CC(=C3)[N+](=O)[O-])Cl)O)I

Canonical SMILES

C1=CC(=C(C=C1C(=O)NN=CC2=CC=C(O2)C3=C(C=CC(=C3)[N+](=O)[O-])Cl)O)I

Origin of Product

United States

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